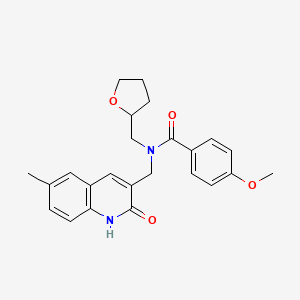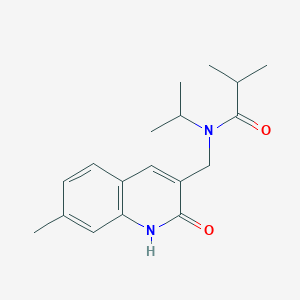
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide, also known as Q-VD-OPh, is a small molecule inhibitor that has been extensively studied in the field of biochemistry and cell biology. It is a potent inhibitor of caspases, which are enzymes that play a crucial role in programmed cell death or apoptosis. Q-VD-OPh has been used in various scientific research applications to study the mechanism of action of caspases and their role in various physiological and pathological processes.
Wirkmechanismus
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide acts as a potent inhibitor of caspases by binding to the active site of the enzyme and preventing its activation. It has been shown to inhibit both initiator caspases, such as caspase-8 and caspase-9, and effector caspases, such as caspase-3 and caspase-7. This compound has been shown to be more effective than other caspase inhibitors, such as z-VAD-fmk and DEVD-fmk.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to prevent apoptosis in various cell types, including cancer cells, neurons, and immune cells. This compound has also been shown to prevent inflammation by inhibiting the activation of caspases in immune cells. In addition, this compound has been shown to improve the survival of cells in various disease models, such as stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has several advantages for use in lab experiments. It is a potent and selective inhibitor of caspases, which allows for the specific inhibition of apoptosis. This compound has also been shown to be more effective than other caspase inhibitors, such as z-VAD-fmk and DEVD-fmk. However, this compound has limitations in its use in lab experiments. It has been shown to have off-target effects on other enzymes, such as calpain and cathepsin B. In addition, this compound has limited solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide in scientific research. One direction is to investigate the role of caspases in various disease models, such as cancer, neurodegenerative diseases, and inflammation. This compound can be used to study the mechanism of action of caspases and their role in disease progression. Another direction is to optimize the synthesis method of this compound to obtain higher yields and purity of the product. This can improve the availability of the compound for use in lab experiments. Finally, future studies can investigate the off-target effects of this compound on other enzymes and their potential impact on the results of lab experiments.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide involves the reaction of 2-hydroxy-7-methylquinoline with isobutyryl chloride in the presence of a base to form the corresponding N-isobutyryl derivative. This intermediate is then reacted with N-isopropylamine to obtain the final product, this compound. The synthesis method has been optimized to obtain high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has been widely used in scientific research to study the role of caspases in various physiological and pathological processes. It has been shown to inhibit caspases in a dose-dependent manner and prevent apoptosis in various cell types. This compound has been used in studies to investigate the role of caspases in cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)18(22)20(12(3)4)10-15-9-14-7-6-13(5)8-16(14)19-17(15)21/h6-9,11-12H,10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCWOOIQLIZNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

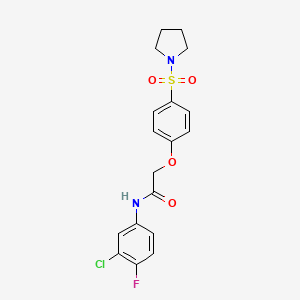
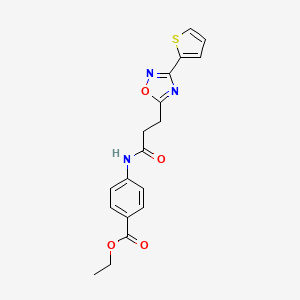
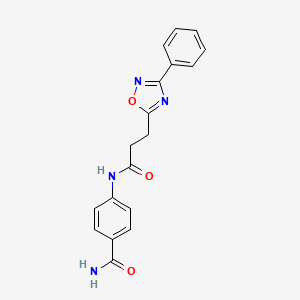
![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)
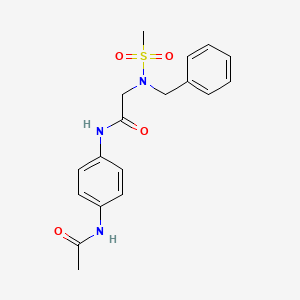
![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698954.png)
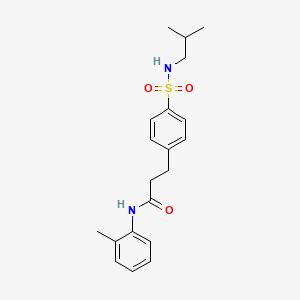




![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)
